molecular formula C14H18O3 B067834 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid CAS No. 175136-07-9

2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid

Cat. No. B067834
M. Wt: 234.29 g/mol
InChI Key: WIBSAUIOPNFINN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid involves multi-step chemical processes, including condensation, reduction, and functional group transformations. For example, the synthesis of related compounds often starts from basic chemical reactions and employs specific catalysts and conditions to introduce or modify functional groups, such as the hydroxy or carboxylic acid groups, indicative of the complexity and versatility in synthesizing such molecules (Dobbin et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds like 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid is characterized using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms and the geometry of the molecule. This structural information is crucial for understanding the compound's reactivity and interactions with other molecules. X-ray crystallography studies have revealed unique structural features such as hydrogen bonding and chelate ring formation, which are essential for the molecule's chemical behavior and properties (Dobbin et al., 1993).

Chemical Reactions and Properties

2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These reactions include esterification, condensation with other organic molecules, and transformations under specific conditions to yield products with different functional groups. The molecule's chemical properties, such as reactivity towards acids, bases, and other reagents, are dictated by its functional groups and molecular structure (Dobbin et al., 1993).

Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

Research has identified compounds with structural similarities to 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid that exhibit anti-inflammatory and antimicrobial properties. For instance, phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. have demonstrated modest anti-inflammatory activities, suggesting the potential for derivatives of the mentioned compound to be explored for similar effects (Ren et al., 2021). Additionally, derivatives synthesized from similar structures have shown effective antimicrobial properties against a range of pathogens, hinting at possible applications in combating microbial resistance (Nirmalan, Antony, & Ramalakshmi, 2016).

Synthesis and Material Science

The compound's derivatives have been explored for their synthesis and applications in material science. The synthesis processes of related compounds provide insights into creating various derivatives that could serve in creating new materials or as intermediates in pharmaceutical synthesis (Zhang Dan-shen, 2009). Furthermore, studies on the oxidation of industrial wastewater demonstrate the potential use of similar compounds in environmental applications, such as treating pollutants or in waste management strategies (Dinçer & Aral, 2019).

Pharmaceutical Research

While explicitly avoiding details on drug use and side effects, it's worth noting that structural analogs of 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid have been involved in the synthesis of compounds with potential pharmaceutical applications. For example, derivatives have been studied for their anti-corrosive properties in materials potentially applicable to biomedical devices or as inhibitors in specific biochemical pathways (Saady et al., 2018).

properties

IUPAC Name

2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-7-8-12(11-6-4-5-10(9)11)17-14(2,3)13(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSAUIOPNFINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379331
Record name 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid

CAS RN

175136-07-9
Record name 2-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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